molecular formula C21H22N2O2 B7691816 N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide

N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide

Cat. No. B7691816
M. Wt: 334.4 g/mol
InChI Key: FWWZNHTUDAHDPV-UHFFFAOYSA-N
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Description

“N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide” is a complex organic compound. It contains a quinoline group, which is a type of heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry .


Synthesis Analysis

While the specific synthesis process for this compound is not available, quinoline derivatives can be synthesized through various methods. For example, one method involves the use of hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones .


Molecular Structure Analysis

The compound likely contains a quinoline moiety, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The exact structure would depend on the specific locations of the benzyl and isobutyramide groups.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinoline derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo acid-mediated [4+2] annulation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives generally have a planar structure and are often crystalline solids at room temperature .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many quinoline derivatives exhibit biological activity, such as antimicrobial, anticancer, and antifungal effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety measures should be taken when handling and storing the compound .

Future Directions

Quinoline derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their biological activities, and developing new drugs based on these compounds .

properties

IUPAC Name

N-benzyl-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15(2)21(25)23(13-16-8-4-3-5-9-16)14-18-12-17-10-6-7-11-19(17)22-20(18)24/h3-12,15H,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWZNHTUDAHDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(CC1=CC=CC=C1)CC2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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